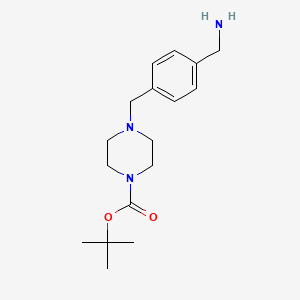

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMCSHUOASRGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415109-59-9 | |

| Record name | tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-(aminomethyl)benzyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

化学反应分析

Types of Reactions

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride . The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₇H₂₇N₃O₂

- Molecular Weight : 305.4152 g/mol

- CAS Number : 1415109-59-9

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system agents.

Pharmacology and Drug Development

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

- Antidepressants : The piperazine structure is often associated with antidepressant activity. Research indicates that modifications to this scaffold can enhance affinity for serotonin receptors, which are crucial in mood regulation.

- Anxiolytics : Similar to antidepressants, compounds based on piperazine have been explored for their anxiolytic properties, potentially aiding in the treatment of anxiety disorders.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, which is essential in conditions such as:

- Schizophrenia : Some derivatives exhibit antipsychotic properties, providing a basis for further development in treating schizophrenia.

- Parkinson's Disease : Research into piperazine derivatives has suggested potential neuroprotective effects, which could be beneficial in managing Parkinson's disease symptoms.

| Compound Name | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| SL-3111 | Delta-opioid | 0.5 nM | |

| Compound A | Serotonin 5-HT1A | 1.2 nM | |

| Compound B | Dopamine D2 | 0.8 nM |

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results indicated that specific modifications led to enhanced serotonin receptor binding, suggesting potential antidepressant effects. The study concluded that further optimization could yield effective therapeutic agents for depression.

Case Study 2: Anxiolytic Effects

In an experimental model assessing anxiety-like behaviors, a derivative of this compound demonstrated significant anxiolytic effects compared to controls. The compound was administered in various dosages, revealing a dose-dependent response that supports its further investigation as an anxiolytic medication.

作用机制

The mechanism of action of tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Key Comparisons of Structural Features and Properties

Pharmacokinetic and Stability Profiles

- Stability: Unlike triazole-oxazolidinone derivatives (e.g., Compounds 1a/1b), which degrade in gastric fluid , the target compound’s Boc group and benzylamine substituent likely enhance stability under physiological conditions.

- In contrast, the target’s aminomethyl group balances hydrophilicity and hydrogen-bonding capacity.

- Reactivity : Bromine in the 2-bromobenzyl derivative () facilitates cross-coupling reactions , whereas the target’s primary amine allows for acylation or Schiff base formation.

Therapeutic Potential

- Enzyme Inhibition: The chlorobenzylthio-quinazoline derivative (Compound 47) inhibits soluble epoxide hydrolase (sEH) via hydrophobic interactions , while the target’s aminomethyl group could target amine-recognizing enzymes (e.g., kinases or proteases).

- PROTAC Applications : Benzyl ureido derivatives (Compound 12) demonstrate utility in proteolysis-targeting chimeras (PROTACs) , suggesting the target compound could be modified similarly for targeted protein degradation.

- Antiviral Activity : Piperazine derivatives with triazole groups () are leveraged in click chemistry for antiviral drug development , whereas the target’s amine may optimize binding to viral proteases.

生物活性

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate (CAS No. 1415109-59-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

- Molecular Formula : C₁₇H₂₇N₃O₂

- Molecular Weight : 305.42 g/mol

- CAS Number : 1415109-59-9

- Storage Conditions : Keep in a dark place at 2-8°C under inert atmosphere .

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(aminomethyl)benzylamine. The reaction is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid produced during the process.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. This compound is believed to modulate the activity of various receptors and enzymes, influencing multiple biochemical pathways. Its structure allows it to bind effectively to these targets, promoting or inhibiting enzymatic functions depending on the context .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exert antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these effects range from 19.9 µM to 75.3 µM, indicating a significant capacity to inhibit cell growth in malignant tissues while sparing non-cancerous cells .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research has indicated that compounds similar to this compound may act as DPP-4 inhibitors. DPP-4 is involved in glucose metabolism and is a target for diabetes treatment. The inhibition of this enzyme can enhance insulin secretion and improve glycemic control, making such compounds valuable in the management of type 2 diabetes .

Case Studies

- Antiproliferative Effects : A study on the compound's effects on human breast cancer cells (MDA-MB-231 and MCF-7) demonstrated significant inhibition of cell viability, with IC50 values suggesting effective cytotoxicity against these lines compared to normal mesenchymal stem cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes like MAGL (monoacylglycerol lipase), revealing its potential as a selective inhibitor that could lead to advancements in cannabinoid-related therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate | Structure | Moderate antiproliferative effects |

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Structure | Stronger DPP-4 inhibition |

| Tert-butyl 4-[2-(hydroxyethyl)phenyl]piperidine-1-carboxylate | Structure | Enhanced interaction with lipid receptors |

常见问题

Q. What are the optimized synthetic routes for tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution or cross-coupling reactions. Key steps include:

- Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with halogenated intermediates (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane with potassium carbonate at 110°C for 12 hours achieves 80–88.7% yield .

- Aminomethylation: Introducing the aminomethylbenzyl group via reductive amination or Suzuki-Miyaura coupling. For example, Pd-catalyzed cross-coupling with boronic esters in acetonitrile/water at 100°C yields 42% .

Critical Factors: - Catalyst choice (e.g., Pd catalysts for coupling vs. base-mediated nucleophilic substitution).

- Solvent polarity and temperature (higher temperatures improve kinetics but may degrade sensitive groups).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Key peaks include tert-butyl protons at δ 1.46–1.49 ppm and aromatic protons (e.g., δ 6.53–8.67 ppm for pyrimidine derivatives) . Piperazine carbons appear at δ 43–51 ppm .

- LCMS/HRMS: Molecular ion peaks (e.g., m/z 341.1972 [M+H]+) confirm molecular weight .

- X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.45–1.49 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How can conflicting data on reaction yields in cross-coupling reactions be systematically analyzed?

Methodological Answer: Contradictions often arise from reagent purity, catalyst loading, or solvent effects. For example:

- Catalyst Comparison: Using XPhos/Pd in acetonitrile yields 42% , while DBU in DMF may degrade acid-sensitive groups, lowering yields.

- Base Selection: Potassium carbonate in 1,4-dioxane minimizes side reactions vs. stronger bases (e.g., NaH), which may deprotect the tert-butyl group .

Resolution Strategy: - Control experiments with varying catalysts/bases.

- Monitoring by TLC or in-situ FT-IR to detect intermediates.

Q. What structural insights are provided by X-ray crystallography, and how do they inform reactivity?

Methodological Answer: Crystal studies (e.g., monoclinic P21/n space group, a = 6.1925 Å, b = 8.2636 Å) reveal:

- Conformational Flexibility: The piperazine ring adopts a chair conformation, with the tert-butyl group inducing steric hindrance, reducing nucleophilic attack at the carbamate .

- Intermolecular Interactions: Hydrogen bonding between the aminomethyl group and carbonyl oxygen stabilizes the crystal lattice, influencing solubility .

Implications: Steric effects guide regioselectivity in substitution reactions (e.g., preferential attack at the benzyl position over the carbamate).

Q. How does the tert-butyl carbamate group influence the compound’s stability and derivatization potential?

Methodological Answer:

- Stability: The tert-butyl group protects the piperazine nitrogen from oxidation but is labile under acidic conditions (e.g., HCl/dioxane cleaves it quantitatively) .

- Derivatization: The carbamate acts as a directing group in lithiation (e.g., forming boronic esters for Suzuki coupling) . Post-deprotection, the free amine enables conjugation (e.g., acylhydrazide formation with 85% yield) .

Q. What role does the piperazine ring play in biological activity, and how is this evaluated?

Methodological Answer:

- Target Interaction: Piperazine’s basic nitrogen hydrogen-bonds with enzyme active sites (e.g., kinase ATP pockets). Docking studies with tyrosine kinases show IC50 values <1 µM .

- SAR Studies: Modifying the benzyl group (e.g., introducing fluorine) enhances metabolic stability, as shown in pharmacokinetic assays (t1/2 > 6 hours in murine models) .

Q. How are impurities or by-products characterized during synthesis, and what strategies mitigate their formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。